molecular formula C14H17IO2 B14215301 Benzyl 5-iodo-4,4-dimethylpent-2-enoate CAS No. 827573-90-0

Benzyl 5-iodo-4,4-dimethylpent-2-enoate

Cat. No.: B14215301
CAS No.: 827573-90-0
M. Wt: 344.19 g/mol
InChI Key: VBRXEXXVEVMRHZ-UHFFFAOYSA-N
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Description

Benzyl 5-iodo-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C14H19IO2 It is characterized by the presence of an iodine atom attached to a pent-2-enoate moiety, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-iodo-4,4-dimethylpent-2-enoate typically involves the iodination of a precursor compound. One common method includes the reaction of 5-iodo-4,4-dimethylpent-2-enoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the double bond in the pent-2-enoate moiety can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products Formed:

    Substitution: Formation of benzyl 5-hydroxy-4,4-dimethylpent-2-enoate.

    Oxidation: Formation of benzyl 5-oxo-4,4-dimethylpent-2-enoate.

    Reduction: Formation of benzyl 5-iodo-4,4-dimethylpentanoate.

Scientific Research Applications

Benzyl 5-iodo-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, especially those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Benzyl 5-iodo-4,4-dimethylpent-2-enoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release active carboxylic acid derivatives, which may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

  • Benzyl 5-bromo-4,4-dimethylpent-2-enoate
  • Benzyl 5-chloro-4,4-dimethylpent-2-enoate
  • Benzyl 5-fluoro-4,4-dimethylpent-2-enoate

Comparison: Benzyl 5-iodo-4,4-dimethylpent-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, and it can form stronger halogen bonds with biological targets, potentially enhancing its biological activity.

Properties

CAS No.

827573-90-0

Molecular Formula

C14H17IO2

Molecular Weight

344.19 g/mol

IUPAC Name

benzyl 5-iodo-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C14H17IO2/c1-14(2,11-15)9-8-13(16)17-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3

InChI Key

VBRXEXXVEVMRHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CI)C=CC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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